Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate
Description
Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate is a quinoline-derived compound featuring a methoxy group at position 6, a methyl ester at position 2, and a 4-substituted ethoxy linker bearing a benzo[d][1,3]dioxol-5-ylamino moiety. The benzo[d][1,3]dioxole group, a bicyclic ether with an amino substituent, may enhance binding affinity to biological targets through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
methyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-26-13-4-5-15-14(8-13)18(9-16(23-15)21(25)27-2)28-10-20(24)22-12-3-6-17-19(7-12)30-11-29-17/h3-9H,10-11H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJBKTOFUJJHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCO4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the benzo[d][1,3]dioxol-5-yl group, have been reported to inhibit vegfr1, a receptor tyrosine kinase involved in angiogenesis, which is a critical process in tumor growth and metastasis.
Mode of Action
Based on the structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it can be hypothesized that it may interact with its targets (like vegfr1) and inhibit their function. This inhibition could lead to a decrease in angiogenesis, thereby limiting the growth and spread of cancer cells.
Biochemical Pathways
Given the potential inhibition of vegfr1, it can be inferred that the vegf signaling pathway, which plays a crucial role in angiogenesis, might be affected. Inhibition of this pathway could lead to reduced blood vessel formation in tumors, limiting their growth and spread.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins. For instance, benzodioxole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes. These interactions could potentially influence biochemical reactions within the cell.
Biological Activity
Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, drawing from various research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C21H18N2O7
- Molecular Weight : 410.382 g/mol
- IUPAC Name : Methyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
This compound features a quinoline backbone with methoxy and benzo[d][1,3]dioxole substituents, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core followed by functionalization with benzo[d][1,3]dioxole derivatives. The synthetic route is crucial as it affects the yield and purity of the final product.
Anticancer Activity
Recent studies have demonstrated that similar compounds with quinoline structures exhibit significant anticancer properties. For instance, compounds with methoxy substitutions have shown to inhibit cancer cell proliferation in vitro. Specifically, this compound has been evaluated for its effects on various cancer cell lines.
These results indicate that the compound exhibits promising anticancer activity, warranting further investigation.
Anti-inflammatory Activity
In addition to anticancer properties, the compound has been evaluated for anti-inflammatory effects. Compounds containing benzo[d][1,3]dioxole have been reported to inhibit pro-inflammatory cytokines in various models.
The above data suggest that this compound may also serve as a potential anti-inflammatory agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Cytokine Modulation : It may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
Study on Anticancer Effects
A recent study involving the administration of this compound in animal models showed a significant reduction in tumor size compared to control groups. The study highlighted the importance of dosage and timing in maximizing therapeutic effects.
Study on Anti-inflammatory Effects
Another case study focused on the anti-inflammatory properties observed in models of induced inflammation. The findings indicated that treatment with this compound led to a marked decrease in edema and pain responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substitution pattern. Key analogues and their differentiating features are outlined below:
Key Observations
- Linker Flexibility : The ethoxy-oxo linker in the target compound contrasts with the acrylate group in L2 , which may reduce conformational flexibility and impact target engagement .
- Ester Groups : Methyl esters (target) vs. ethyl esters ( compound) influence solubility and hydrolysis rates, with methyl esters generally exhibiting faster metabolic clearance .
Research Implications
The benzo[d][1,3]dioxole moiety may synergize with the quinoline core to enhance target selectivity, though empirical validation is required.
Q & A
Basic: What are the common synthetic routes for this compound, and how are intermediates validated?
The synthesis typically involves multi-step reactions, starting with the preparation of the quinoline core. A key intermediate, such as 4-azido-6-methoxy-2-methylquinoline, can be generated and reacted with propargyl alcohol to form triazole-linked derivatives . The benzodioxol moiety is introduced via amide coupling or nucleophilic substitution. For example, intermediates like [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol are synthesized and further functionalized with benzodioxol-5-amine derivatives. Validation of intermediates is performed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor purity and yield .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the positions of methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and the benzo[d][1,3]dioxol moiety (δ ~5.9–6.1 ppm for dioxolane protons) .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- X-ray Crystallography : To resolve ambiguities in stereochemistry, as demonstrated in structurally analogous thiazolo[3,2-a]pyrimidine derivatives .
- Infrared (IR) Spectroscopy : To verify carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
Advanced: How can reaction conditions be optimized for introducing the benzodioxol-5-ylamino group?
Optimization focuses on:
- Catalysts : Palladium-based catalysts (e.g., [PdCl₂(dcpf)]) enhance cross-coupling efficiency, particularly for aryl-amine bond formation. Copper(I) iodide is also effective in Ullmann-type couplings .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of aromatic intermediates, while toluene is preferred for thermally stable reactions .
- Temperature Control : Reactions often proceed at 80–100°C for 12–24 hours, with microwave-assisted synthesis reducing time to 2–4 hours .
Advanced: How can researchers address low yields during esterification or amidation steps?
Strategies include:
- Activating Agents : Use of carbodiimides (e.g., DCC) with HOBt to enhance coupling efficiency .
- Protecting Groups : Temporary protection of reactive sites (e.g., methoxy or hydroxyl groups) using tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .
- Solvent Purity : Anhydrous conditions (e.g., dried DCM or THF) minimize hydrolysis of active esters .
Advanced: What methodologies resolve contradictions in reported biological activity data?
- Comparative SAR Studies : Systematic variation of substituents (e.g., replacing methoxy with ethoxy or halogens) to isolate structure-activity relationships .
- Target-Specific Assays : Use kinase inhibition assays (e.g., for protein kinases implicated in cancer) to validate mechanisms observed in related quinoline derivatives .
- Metabolic Stability Testing : Liver microsome assays to differentiate intrinsic activity from pharmacokinetic artifacts .
Advanced: How are reaction intermediates and byproducts analyzed in complex multi-step syntheses?
- LC-MS/MS : Identifies transient intermediates and detects low-abundance byproducts .
- Isotopic Labeling : Tracing ¹³C or ¹⁵N labels in starting materials to map reaction pathways .
- Computational Modeling : Density functional theory (DFT) predicts energetically favorable pathways, reducing trial-and-error optimization .
Basic: What functional groups in this compound influence its reactivity in further derivatization?
- Ester Group (COOCH₃) : Susceptible to hydrolysis under acidic/basic conditions, enabling conversion to carboxylic acids for further coupling .
- Amide Linker (NHCO) : Participates in hydrogen bonding, affecting solubility and biological target interactions .
- Quinoline Core : Acts as a directing group in electrophilic aromatic substitution, facilitating regioselective modifications .
Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?
- Bioisosteric Replacement : Substitute the ester group with a more stable amide or heterocycle (e.g., oxadiazole) .
- Methoxy Group Fluorination : Introducing CF₃ or F at the 6-methoxy position enhances oxidative stability while maintaining steric bulk .
- Prodrug Strategies : Mask polar groups (e.g., carboxylate) as esters or phosphates to improve bioavailability .
Basic: What are the documented biological activities of structurally related quinoline-carboxylate derivatives?
- Anticancer Activity : Inhibition of topoisomerase II and protein kinases (e.g., EGFR) in analogs with substituted benzodioxol groups .
- Anti-inflammatory Effects : Modulation of COX-2 and NF-κB pathways, as seen in ethyl 5-(4-chlorophenyl)thiazolo[3,2-a]pyrimidine derivatives .
- Antimicrobial Properties : Disruption of bacterial cell membranes via quinoline-mediated intercalation .
Advanced: What computational tools are used to predict the binding modes of this compound with biological targets?
- Molecular Docking (AutoDock Vina) : Screens against kinase domains (e.g., PDB 1M17) to prioritize targets .
- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Correlates substituent electronegativity/logP with activity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
